molecular formula C12H24O B12936938 2-(4-Tert-butylcyclohexyl)ethan-1-ol

2-(4-Tert-butylcyclohexyl)ethan-1-ol

Cat. No.: B12936938
M. Wt: 184.32 g/mol
InChI Key: LVWFWKJPBMEXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C12H24O. It is a derivative of cyclohexane, where a tert-butyl group is attached to the fourth carbon of the cyclohexane ring, and an ethan-1-ol group is attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylcyclohexyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-tert-butylcyclohexanone.

    Reduction: The ketone group in 4-tert-butylcyclohexanone is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Alkylation: The resulting 4-tert-butylcyclohexanol is then subjected to an alkylation reaction with ethylene oxide or ethylene bromide in the presence of a base like potassium hydroxide (KOH) to introduce the ethan-1-ol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylcyclohexyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different alcohol derivatives using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: 2-(4-Tert-butylcyclohexyl)ethanone, 2-(4-Tert-butylcyclohexyl)ethanoic acid

    Reduction: Various alcohol derivatives

    Substitution: Halogenated derivatives

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis:
    • 2-(4-Tert-butylcyclohexyl)ethan-1-ol serves as a versatile building block in the synthesis of complex organic molecules. Its unique steric and electronic properties allow it to participate in various chemical reactions, including oxidation and reduction processes.
  • Reagent in Chemical Reactions:
    • The compound is utilized as a reagent in several chemical reactions, facilitating the formation of other compounds through substitution and elimination reactions.

Biology

  • Biological Activity:
    • Research indicates that this compound interacts with biological systems, potentially modulating enzyme activities and influencing metabolic pathways. This interaction is critical for understanding its role in pharmacological applications.
  • Therapeutic Potential:
    • Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic interventions in inflammatory diseases.

Enzyme Modulation

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, leading to reduced levels of inflammatory markers in vitro. This suggests potential applications in drug development targeting metabolic disorders.

Gastroprotective Effects

In animal models, the compound showed protective effects against gastric mucosal damage induced by ethanol. This study highlights its potential use in developing treatments for gastric ulcers and related conditions.

Summary of Biological Activities

Study TypeBiological EffectObservations
In vitroEnzyme inhibitionSignificant reduction in enzyme activity
In vivoAnti-inflammatoryReduced inflammatory markers in animal models
Case StudyGastroprotectiveProtective effects against ethanol-induced ulcers
Comparative StudyStructural activity relationshipVariability in effects based on structural changes

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from disrupting the cell membrane of microorganisms, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylcyclohexanol
  • 4-Tert-butylcyclohexanone
  • 2-(4-Tert-butylcyclohexyl)acetic acid

Uniqueness

2-(4-Tert-butylcyclohexyl)ethan-1-ol is unique due to the presence of both a tert-butyl group and an ethan-1-ol group, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h10-11,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFWKJPBMEXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.